Ac-DL-Cys(1)-DL-Ala-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Arg-NH2.H-DL-Cys(1)-OH.HCl
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Overview
Description
Etelcalcetide hydrochloride, sold under the brand name Parsabiv, is a calcimimetic medication used primarily for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. This compound functions by binding to and activating the calcium-sensing receptor in the parathyroid gland, thereby reducing parathyroid hormone levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etelcalcetide hydrochloride is synthesized through solid-phase peptide synthesis. The process involves the sequential coupling of Fmoc-amino acids to a resin, followed by cleavage and deprotection steps. The peptide is then purified using column chromatography .
Industrial Production Methods: The industrial production of etelcalcetide hydrochloride involves a series of steps to ensure high purity and yield. The process includes the formation of a linear peptide, coupling with L-Cys-OH, and conversion to the hydrochloride salt using a salt exchange step .
Chemical Reactions Analysis
Types of Reactions: Etelcalcetide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its disulfide bond formation, which is crucial for its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of etelcalcetide hydrochloride include Fmoc-amino acids, HBTU, and DIEA for activation, and TFA for cleavage. The reactions are typically carried out under controlled conditions to ensure the formation of the desired peptide .
Major Products Formed: The major product formed from these reactions is etelcalcetide hydrochloride itself, which is obtained in high purity after purification steps .
Scientific Research Applications
Etelcalcetide hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis . In chemistry, it serves as a model compound for studying peptide synthesis and disulfide bond formation . In biology, it is used to investigate the role of calcium-sensing receptors in various physiological processes .
Mechanism of Action
Etelcalcetide hydrochloride functions as a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). By binding to the CaSR, it enhances the receptor’s activation by extracellular calcium, leading to a decrease in parathyroid hormone secretion . This reduction in parathyroid hormone levels subsequently lowers serum calcium and phosphate levels .
Comparison with Similar Compounds
- Cinacalcet
- Velcalcetide
- Telcalcetide
Comparison: Etelcalcetide hydrochloride is unique in its ability to be administered intravenously, making it suitable for patients undergoing hemodialysis. Unlike cinacalcet, which is taken orally, etelcalcetide hydrochloride provides a more direct and controlled method of administration . Additionally, etelcalcetide hydrochloride has a longer half-life, allowing for less frequent dosing compared to other calcimimetics .
Properties
Molecular Formula |
C38H74ClN21O10S2 |
---|---|
Molecular Weight |
1084.7 g/mol |
IUPAC Name |
3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride |
InChI |
InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H |
InChI Key |
KHQMSZGKHGQUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl |
Origin of Product |
United States |
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